2,8-Dichloro-4-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

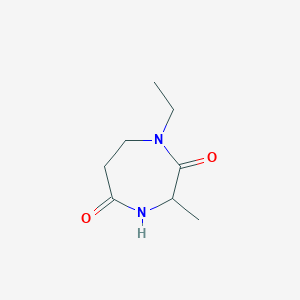

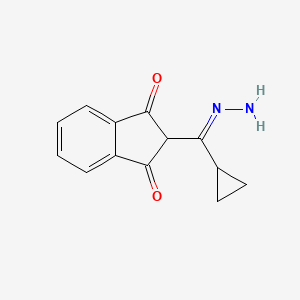

2,8-Dichloro-4-methylquinoline is a chemical compound that belongs to the quinoline family . It has a molecular weight of 212.08 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7Cl2N/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3 . The key for this InChI code is UMOSKQVVUXLDMD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique

Synthesis and Spectroscopic Studies

2,8-Dichloro-4-methylquinoline is a compound that has been investigated for its potential in various fields of scientific research. A notable application is in the synthesis of novel compounds. For instance, Małecki et al. (2010) discussed the synthesis of crystalline compounds including methyl and phosphinyl derivatives related to 2-methylquinolin-8-ol, which is structurally similar to this compound. These compounds were characterized using various spectroscopic methods, highlighting the versatility of quinoline derivatives in synthetic chemistry (Małecki et al., 2010).

Antimicrobial Potentials

In the context of antimicrobial applications, Kim et al. (2014) investigated the antimicrobial activities of 4-methylquinoline analogues, including derivatives of 2-methylquinoline, against foodborne bacteria. This research implies the potential use of this compound and its analogues in developing natural preservatives and pharmaceuticals for combating microbial contamination in food (Kim et al., 2014).

Metal Complex Synthesis

Patel and Patel (2017) explored the creation of metal complexes with 8-hydroxyquinolines, a class of compounds including 2-methyl-4-quinolinol derivatives. This study highlights the pharmacological importance of such compounds, hinting at potential applications of this compound in creating bioactive metal complexes (Patel & Patel, 2017).

Potential Therapeutic Applications

This compound derivatives have been explored for their therapeutic potential. For instance, Somvanshi et al. (2008) synthesized a derivative, 2,4-dichloro-6-methylquinoline, and evaluated its cytotoxic and apoptotic activity against human oral carcinoma cells, indicating potential applications in cancer therapy (Somvanshi et al., 2008).

Adsorption and Docking Studies

Ullah et al. (2022) conducted a combined adsorption and docking study involving 8-hydroxy-2-methylquinoline and its halogenated derivatives, including dichloro variants. This study assessed the pharmaceutical potential against viruses like SARS-CoV-2, suggesting possible applications of this compound in antiviral research (Ullah et al., 2022).

Alzheimer's Disease Research

Villemagne et al. (2017) discussed the development of an 8‐OH quinoline derivative for targeting amyloid β in Alzheimer's disease, indicating the potential use of quinoline derivatives, including this compound, in neurodegenerative disease research (Villemagne et al., 2017).

Safety and Hazards

2,8-Dichloro-4-methylquinoline is classified as acutely toxic if swallowed . It can cause serious eye damage . Safety measures include avoiding breathing its mist, gas or vapors, and avoiding contact with skin and eyes . Protective clothing and eye protection should be worn when handling this compound .

Relevant Papers There are several peer-reviewed papers and technical documents related to this compound . These papers provide more detailed information on the properties and potential applications of this compound.

Mécanisme D'action

Target of Action

Chlorquinaldol, a compound with a similar structure, has been used as a topical antiseptic agent for skin infections . It is also used in combination with promestriene for the treatment of vaginal infections .

Mode of Action

It is known that the chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . This property allows it to interact selectively with its targets.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .

Result of Action

Given its structural similarity to chlorquinaldol, it may have similar antiseptic properties .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c . This suggests that temperature and atmospheric conditions may affect its stability.

Propriétés

IUPAC Name |

2,8-dichloro-4-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOSKQVVUXLDMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2516795.png)

![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2516796.png)

![4-((Benzyloxy)methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2516798.png)

![2-benzyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2516800.png)

![4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid](/img/structure/B2516805.png)

![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2516808.png)